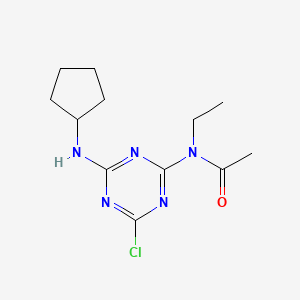
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C8H6Br2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two ester groups attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl thiophene-2,5-dicarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products
Substitution: Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate.
Reduction: Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.
Oxidation: This compound sulfone.
Aplicaciones Científicas De Investigación
Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of dimethyl 3,4-dibromothiophene-2,5-dicarboxylate depends on its specific applicationThese interactions can modulate various biochemical pathways, leading to desired effects such as inhibition of enzyme activity or alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromothiophene: Lacks the ester groups present in dimethyl 3,4-dibromothiophene-2,5-dicarboxylate.
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate: A positional isomer with bromine atoms at different positions on the thiophene ring.
3,4-Dimethoxythiophene-2,5-dicarboxylate: Contains methoxy groups instead of bromine atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and ester groups allows for versatile chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C8H6Br2O4S |
|---|---|
Peso molecular |
358.01 g/mol |
Nombre IUPAC |
dimethyl 3,4-dibromothiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C8H6Br2O4S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h1-2H3 |
Clave InChI |
YKMCAJCXOJEUPO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(S1)C(=O)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
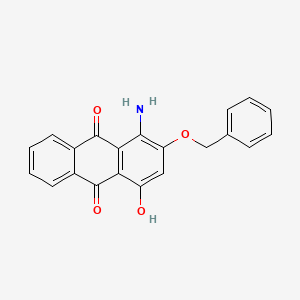
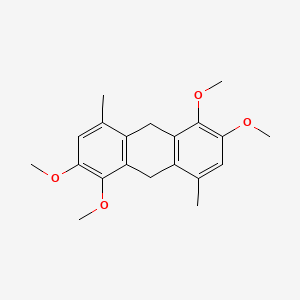
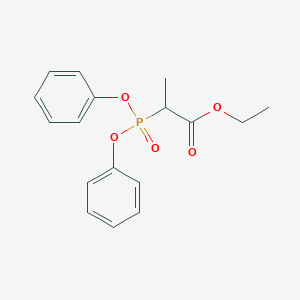
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)

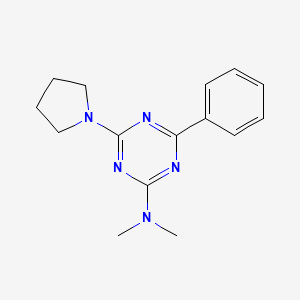

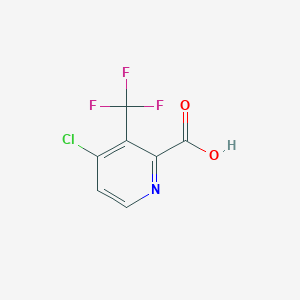

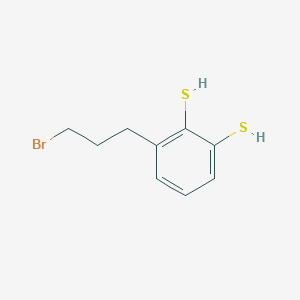
![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
